Hexapropymate is a hypnotic drug. [] In scientific research, Hexapropymate has primarily been studied for its metabolism and biotransformation pathways in humans. []
Molecular Structure Analysis
The primary chemical reaction analyzed in the provided literature is the hydroxylation of Hexapropymate in humans. [] This metabolic process occurs at different positions on the cyclohexane ring of the molecule. [] The specific positions of hydroxylation were identified through the synthesis of reference compounds and comparison of their physicochemical properties with the isolated metabolites. []
Physical and Chemical Properties Analysis
While the provided literature does not explicitly list the physical and chemical properties of Hexapropymate, it mentions that the physicochemical properties of synthesized reference compounds were compared to those of isolated metabolites for identification purposes. []
Applications
Metabolic Studies: Researchers have investigated the biotransformation pathways of Hexapropymate in humans. [] This research identified various metabolites, including hydroxylated forms of the drug and their corresponding glucuronides. []
Analytical Method Development: Scientists have developed methods for the qualitative and quantitative determination of Hexapropymate in biological fluids and organs. [] These methods involve extraction techniques and chromatographic analysis (thin-layer and gas chromatography). []
Related Compounds
4α-Hydroxyhexapropymate
Compound Description: 4α-Hydroxyhexapropymate is a phase-I metabolite of Hexapropymate in humans. It is formed by the hydroxylation of Hexapropymate on the 4α position of the cyclohexane ring. This metabolite is partially excreted in the form of glucuronides [].
Relevance: 4α-Hydroxyhexapropymate is a direct metabolite of Hexapropymate, demonstrating the metabolic pathway of the drug involving hydroxylation at the cyclohexane ring [].
Reference:
4e-Hydroxyhexapropymate
Compound Description: 4e-Hydroxyhexapropymate, another phase-I metabolite of Hexapropymate in humans, is produced through hydroxylation at the 4e position of the cyclohexane ring. Like 4α-Hydroxyhexapropymate, it is also partially excreted in its glucuronide form [].
Relevance: Similar to 4α-Hydroxyhexapropymate, this compound highlights the metabolic pathway of Hexapropymate focusing on the different positions susceptible to hydroxylation on the cyclohexane ring [].
Reference:
3e-Hydroxy-1-(2'propynyl)cyclohexanol-1-carbamate
Compound Description: 3e-Hydroxy-1-(2'propynyl)cyclohexanol-1-carbamate is identified as a phase-I metabolite of Hexapropymate in humans. This compound arises from hydroxylation at the 3e position of the cyclohexane ring in Hexapropymate [].
Relevance: This metabolite further emphasizes the diverse hydroxylation patterns observed on the cyclohexane ring of Hexapropymate during its metabolism [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
JNJ-40418677 is a modulator of γ-secretase. It reduces the levels of amyloid-β (1-42) (Aβ42;) in a cell-free γ-secretase modulation assay. It also reduces the secretion of Aβ42, but not total Aβ, in SK-N-BE human neuroblastoma cells expressing amyloid precursor protein (APP; mean IC50 = 200 nM) and in primary rat cortical neurons (mean IC50 = 185 nM). JNJ-40418677 (100 and 300 mg/kg) reduces the level of Aβ42 in wild-type mouse brain. It decreases brain levels of Aβ42, Aβ40, and Aβ38 in the deposited fraction, and Aβ42 and Aβ40 in the soluble fraction, in the Tg2576 mouse model of Alzheimer’s disease when administered at doses of 60 and 120 mg/kg per day in the diet for seven months. It also reduces increases in the number of amyloid plaques in Tg2576 mouse brain compared to vehicle control animals. Novel γ-secretase modulator, inhibiting amyloid plaque formation in a mouse model of Alzheimer's disease JNJ-40418677 is a γ-secretase modulator that selectively blocks γ-site cleavage of the APP without affecting processing of Notch. In human neuroblastoma cells and rat primary neuronal cultures, JNJ-40418677 blocked secretion of Aβb42 (IC50 = 20 nM), with no affects on total Ab concentration, Notch signaling or COX activity. In vivo experiments showed that JNJ-40418677 dose dependently inhibited Aβ42 accumulation in the brain while promoting an increase in Aβ38.
JNJ-42041935 is a selective, 2-OG competitive, and reversible inhibitor of HIF-PH enzymes (pKis = 12.3, 51.3, and 22.4 nM for HIF-PH1, HIF-PH2, and HIF-PH3, respectively). It is >100-fold selective for HIF-PH compared to the related FIH (factor-inhibiting HIF) and a panel of various other enzymes. In an inflammation-induced anemia model in rats, 100 µM/kg/day JNJ-42041935 significantly increased the number of circulating reticulocytes and red blood cells, increased blood hemoglobin and hematocrit, and restored mean corpuscular volume and mean cell hemoglobin of red bloods cells. JNJ-42041935 is a potent (pK(I) = 7.3-7.9), 2-oxoglutarate competitive, reversible, and selective inhibitor of PHD enzymes. JNJ-42041935 is a new pharmacological tool, which can be used to investigate PHD inhibition and demonstrate that PHD inhibitors offer great promise for the treatment of inflammation-induced anemia. The hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes represent novel targets for the treatment of anemia, ulcerative colitis, and ischemic and metabolic disease inter alia.
JNJ-42153605 is a positive allosteric modulator of metabotropic glutamate receptor 2 (mGluR2; EC50 = 17 nM in CHO cells expressing the human receptor). In vivo, JNJ-42153605 (3 mg/kg) inhibits mGluR2-mediated rapid eye movement (REM) sleep in rats. It also reverses phencyclidine-induced hyperlocomotion in mice (ED50 = 5.4 mg/kg). JNJ-42153605 is a potent and selective mGlu2 receptor PAM with an acceptable pharmacokinetic profile in rodent and nonrodent species. JNJ-42153605 showed centrally mediated in vivo effectivity in models sensitive to mGlu2 receptor modulation such as sleep−wake electroencephalogram (sw-EEG) in rats,34 showing suppressed REM sleep during the first 4 h after oral administration of a 3 mg/kg dose.
JNJ-42253432 is a potent and selective central nervous system-penetrant P2X7 antagonist. JNJ-42253432 occupied the brain P2X7 channel with an ED50 of 0.3 mg/kg, corresponding to a mean plasma concentration of 42 ng/ml. JNJ-42253432 blocked the release of IL-1β induced by Bz-ATP in freely moving rat brain. At higher doses/exposure, JNJ-42253432 also increased serotonin levels in the rat brain, which is due to antagonism of the serotonin transporter (SERT) resulting in an ED50 of 10 mg/kg for SERT occupancy. JNJ-42253432 reduced electroencephalography spectral power in the α-1 band in a dose-dependent manner; the compound also attenuated amphetamine-induced hyperactivity. JNJ-42253432 significantly increased both overall social interaction and social preference, an effect that was independent of stress induced by foot-shock.
JNJ-42259152 is a novel phosphodiesterase 10A PET tracer. Kinetic modeling of (18)F-JNJ-42259152 shows that PDE10A activity can be reliably quantified and simplified using a reference tissue model with the frontal cortex as reference and a 60-min acquisition period.
Jnj 42396302 is under investigation in clinical trial NCT01732237 (A Study to Investigate the Pharmacokinetics of JNJ-42396302, JNJ-53773187 and JNJ-42692507 in Healthy Male Participants).